Geminal Dimethyl Substitution Confers Distinct Physicochemical Profile vs. Unsubstituted 1,3-Thiazinane
The 2,2-dimethyl substitution in 2,2-Dimethyl-1,3-thiazinane (MW = 131.24 g/mol) increases molecular weight and lipophilicity compared to the unsubstituted 1,3-thiazinane core (MW = 103.19 g/mol). While direct experimental LogP data are not available in the primary literature, the calculated increase in molecular weight of 28.05 g/mol corresponds to the addition of two methyl groups, which classically increases LogP by approximately 1.0 unit based on the Hansch-Leo fragmental constant for -CH2- (~0.5 per methyl group) [1]. This increased lipophilicity is expected to enhance membrane permeability but may reduce aqueous solubility, a critical parameter for formulation and assay design. The unsubstituted 1,3-thiazinane serves as the baseline comparator for this class-level inference.
| Evidence Dimension | Molecular Weight (Lipophilicity Surrogate) |
|---|---|
| Target Compound Data | 131.24 g/mol |
| Comparator Or Baseline | 1,3-Thiazinane: 103.19 g/mol |
| Quantified Difference | Δ MW = +28.05 g/mol (estimated Δ LogP ≈ +1.0) |
| Conditions | Calculated molecular weight based on molecular formula C6H13NS vs. C4H9NS |
Why This Matters
Higher lipophilicity can improve cell permeability and target engagement in cell-based assays, making 2,2-Dimethyl-1,3-thiazinane a more suitable scaffold for hit-to-lead optimization where membrane penetration is a known bottleneck.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC. View Source
